Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-18-12(17)9-19-13-14-8-11(15-16-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGAPNGSFYRCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate typically involves the reaction of 6-phenyl-1,2,4-triazine-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl [(6-phenyl-1,2,4-triazin-3-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate is primarily investigated for its potential as a pharmaceutical agent. The triazine ring structure is known for its biological activity, which can be leveraged in drug design.
Antimicrobial Activity
Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .
Anticancer Properties
Research into the structure–activity relationship (SAR) of triazine compounds has revealed their potential as anticancer agents. The unique substituents on the triazine ring can interact with cellular targets involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor in biochemical assays. Its ability to modulate the activity of specific enzymes suggests potential applications in treating diseases where enzyme dysregulation is a factor .
Agricultural Science
The compound's properties extend to agricultural applications, particularly as a pesticide or herbicide.
Herbicidal Activity
Triazine derivatives are known for their herbicidal properties. This compound can potentially inhibit weed growth by interfering with photosynthesis or other metabolic pathways in plants .
Fungicidal Applications
Similar compounds have been studied for their fungicidal effects against common agricultural pathogens. This makes this compound a candidate for developing new fungicides that could help manage crop diseases .
Materials Science
In materials science, the compound's unique chemical structure may allow it to be used in the development of novel materials.
Polymer Chemistry
Triazine derivatives are being explored as components in polymer synthesis due to their ability to form cross-links and enhance material properties such as thermal stability and mechanical strength .
Conductive Materials
There is ongoing research into using triazine-based compounds in the fabrication of conductive materials for electronic applications. Their ability to undergo redox reactions makes them suitable candidates for organic electronics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. In neuroprotection, it is believed to inhibit oxidative stress pathways by scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in cell survival and apoptosis . The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Key Observations:
Fluorinated derivatives (e.g., 7-fluoro in ) exhibit enhanced antifungal activity due to improved bioavailability and target binding .
Functional Group Impact: Sulfanylacetate esters are consistent across analogs, aiding in solubility and metabolic stability. Amino groups () introduce hydrogen-bonding capabilities, altering reactivity profiles .
Crystal Structure and Conformation: The planarity of triazine and aromatic rings varies. For example, in , the dihedral angle between the thiochromenone and triazole rings is 53.3°, influencing molecular packing and intermolecular interactions .
Biological Activity
Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and research findings.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 6-phenyl-1,2,4-triazine with sulfanylacetate under controlled conditions to yield the desired product. The structure of the compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.1 Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance:
- In vitro studies demonstrate that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2.2 Anticancer Potential
Research indicates that this compound may possess anticancer properties. In cell line studies:
- The compound showed cytotoxic effects against various cancer cell lines including A431 (epidermoid carcinoma) and MCF7 (breast cancer) with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15 |
| MCF7 | 20 |
2.3 Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored. In animal models:
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through activation of intrinsic pathways or by inhibiting critical signaling pathways involved in cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of triazine compounds highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Activity
In a recent clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound showed improved tumor response rates compared to control groups.
Q & A
Q. What are the common synthetic routes for Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate?
The synthesis typically involves nucleophilic substitution reactions between a triazine-thiol precursor and ethyl chloroacetate. Key steps include:
- Step 1: Preparation of the 6-phenyl-1,2,4-triazin-3-thiol intermediate via cyclization of thiourea derivatives with α-keto esters under acidic conditions.
- Step 2: Alkylation of the thiol group with ethyl chloroacetate in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) to form the thioether linkage .
- Purification: Recrystallization from ethanol or column chromatography ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires:
- ¹H/¹³C NMR: To identify protons and carbons in the triazine, phenyl, and acetate moieties. For example, the ethyl ester group shows characteristic triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) signals .
- IR Spectroscopy: Confirms the ester carbonyl stretch (~1740 cm⁻¹) and C-S bond (~650 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 318.08) .
Q. What are the key structural features influencing its reactivity?
The compound’s reactivity arises from:
- Triazine Ring: Electrophilic substitution at C-5 due to electron-withdrawing nitrogen atoms.
- Thioether Linkage: Susceptible to oxidation (e.g., forming sulfoxides) or nucleophilic displacement.
- Ester Group: Hydrolyzable under acidic/basic conditions to the carboxylic acid .
Advanced Research Questions
Q. How can SHELXL and OLEX2 be utilized in crystallographic refinement of this compound?
- Data Collection: Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections. Absorption correction (e.g., ψ-scan) improves data accuracy .
- Refinement in SHELXL: Apply constraints (e.g., riding hydrogen atoms) and refine anisotropic displacement parameters for non-H atoms. Monitor R-factor convergence (target R < 0.05) .
- OLEX2 Integration: Visualize hydrogen-bonding networks (e.g., C-H···O interactions) and generate publication-ready figures .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts.
- X-Ray Validation: Confirm bond lengths/angles (e.g., S-C bond ~1.73 Å) and dihedral angles (e.g., triazine-phenyl torsion ~53°) .
- Dynamic Effects: Consider rotational barriers (e.g., ester group) causing NMR signal splitting .
Q. What strategies are used to study structure-activity relationships (SAR) for antiviral activity?
- Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing F or NO₂) to assess binding affinity.
- Bioisosteric Replacement: Replace the thioether with sulfone or amine groups to evaluate metabolic stability.
- Enzymatic Assays: Test inhibition of viral proteases (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays .
Q. How is the mechanism of action hypothesized for its antifungal properties?
Based on structural analogs, potential mechanisms include:
- Triazole-Mediated Inhibition: Binding to fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
- Thioether Redox Activity: Generating reactive oxygen species (ROS) to damage fungal membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
